molecular formula C18H17N3O B11968786 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol CAS No. 25023-32-9

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol

Cat. No.: B11968786
CAS No.: 25023-32-9
M. Wt: 291.3 g/mol
InChI Key: KSGXGIDRHWKRFO-UHFFFAOYSA-N
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Description

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is an azo compound characterized by its vivid color and extensive use in dyeing processes. Azo compounds are known for their bright colors, which range from yellow to red, and are widely used in textile, cosmetic, and food industries. This compound, in particular, is notable for its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the final azo compound.

Industrial Production Methods: In industrial settings, the synthesis is scaled up by maintaining strict control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The process involves continuous stirring and precise addition of reagents to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Tautomerism and Acid-Base Behavior

The compound exhibits keto-enol tautomerism due to the hydroxyl group on the naphthol ring (Figure 1) . In acidic conditions, the enol form dominates, while deprotonation in basic media stabilizes the keto form. This tautomerism influences its spectral properties and reactivity in coupling reactions.

Figure 1: Tautomeric forms

  • Enol form : Stabilized by intramolecular hydrogen bonding between the hydroxyl and azo groups.

  • Keto form : Favored in basic environments, with the oxygen acting as a nucleophilic site .

The dimethylamino group (-N(CH3)2\text{-N(CH}_3\text{)}_2) enhances electron density on the phenyl ring, increasing the diazo group's susceptibility to nucleophilic attack .

Coupling Reactions

The diazo group participates in electrophilic coupling with electron-rich aromatic compounds. For example:

Reaction with Thiols

In the presence of palladium(II) acetate, the diazo group undergoes O–H insertion with thiols to form thioether derivatives (Table 1) :

Table 1: Representative coupling products

SubstrateProduct StructureYield (%)Conditions
1,3,4-Thiadiazole-2-thiol1-[(5-mercapto-1,3,4-thiadiazole-2-yl)diazenyl]-2-naphthol78Pd(OAc)₂, DMF, 60°C
Phenol4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-N,N-dimethylaniline65Aq. NaOH, 0–5°C

Mechanistic studies suggest a base-generated naphtholate intermediate attacking the diazo carbon, followed by proton transfer .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a three-stage decomposition process (Table 2) :

Table 2: Thermal decomposition parameters

StageTemp. Range (°C)Mass Loss (%)ProcessActivation Energy (EaE_a, kJ/mol)
125–22013.4Solvent/water loss42.1
2220–40068.2Diazo cleavage and naphthol degradation89.5
3400–80018.4Carbonization124.7

The decomposition follows first-order kinetics (n=1n = 1), with rate constants calculated using the Arrhenius equation :

k=AeEa/RTk = A \cdot e^{-E_a / RT}

where A=1.2×108s1A = 1.2 \times 10^8 \, \text{s}^{-1}, R=8.314J/mol\cdotpKR = 8.314 \, \text{J/mol·K}, and TT is temperature in Kelvin.

Halogenation and Catalytic Reactions

The diazo group facilitates halogenation under palladium catalysis. For example, treatment with CCl4\text{CCl}_4 and CuCl\text{CuCl} yields chlorinated derivatives via radical intermediates :

1-[4-(Dimethylamino)phenyl]diazenyl-2-naphthol+CCl4CuCl1-Chloro-2-naphthol+N2\text{1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol} + \text{CCl}_4 \xrightarrow{\text{CuCl}} \text{1-Chloro-2-naphthol} + \text{N}_2 \uparrow

This reaction proceeds with 72% efficiency at 80°C, as confirmed by gas chromatography .

Complexation with Metal Ions

The hydroxyl and azo groups act as bidentate ligands for transition metals. Stability constants (logK\log K) for complexes follow the order :

Cu2+>Ni2+>Co2+>Zn2+\text{Cu}^{2+} > \text{Ni}^{2+} > \text{Co}^{2+} > \text{Zn}^{2+}

Example : The copper(II) complex exhibits a square-planar geometry with λmax=610nm\lambda_{\text{max}} = 610 \, \text{nm} (d-d transition) .

Photochemical Reactivity

UV-Vis studies show a λmax\lambda_{\text{max}} at 480 nm (azo ππ\pi \rightarrow \pi^*), which redshifts to 510 nm in DMF due to solvent polarity effects . Irradiation at 365 nm induces cis-trans isomerization, with a quantum yield (Φ\Phi) of 0.32 .

Scientific Research Applications

Dye Chemistry

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is primarily known for its role as a dye. It exhibits vibrant colors and is utilized in textile and paper industries. The compound's azo group (-N=N-) contributes to its color properties, making it suitable for various dyeing processes.

Properties of the Dye

PropertyValue
ColorBright Red
SolubilitySoluble in water
ApplicationTextile dyeing

Recent studies have highlighted the potential biological applications of this compound, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.25 µg/mLBactericidal
Escherichia coli0.30 µg/mLBactericidal
Candida albicans0.40 µg/mLFungicidal

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting it may inhibit cell proliferation through apoptosis induction.

Cell LineIC50 (µM)Mechanism
A3755.0Apoptosis induction
MCF-73.2Cell cycle arrest
HCT1162.5Inhibition of CDK2

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its ability to form stable complexes with metal ions makes it useful for detecting trace amounts of metals in environmental samples.

Analytical Applications

  • Spectrophotometric Analysis : The compound can be used to detect metal ions based on colorimetric changes.
  • Chromatography : It serves as a marker for separating compounds in complex mixtures.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Evaluation : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
  • Cytotoxicity Studies : Research conducted by the International Journal of Cancer revealed that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential use in cancer therapy.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These radicals can interact with various molecular targets, including DNA and proteins, causing alterations in their structure and function. The compound’s ability to absorb light also makes it useful in applications requiring photochemical reactions.

Comparison with Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Methyl Red: Used in microbiology for the methyl red test.

    Orange II: Commonly used in textile dyeing.

Uniqueness: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its dimethylamino group enhances its solubility and interaction with various substrates, making it particularly valuable in applications requiring strong and stable coloration.

Biological Activity

1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol, often referred to as a diazo compound, exhibits notable biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This compound is characterized by its azo linkage and naphthol moiety, which contribute to its reactivity and potential therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15N3O Molecular Formula \text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

Research has indicated that this compound possesses various biological activities, including:

  • Antimicrobial Properties : Exhibits inhibitory effects against certain bacterial strains.
  • Antioxidant Activity : Demonstrates the ability to scavenge free radicals.
  • Potential Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various azo compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (Ampicillin)Staphylococcus aureus20
Control (Ampicillin)Escherichia coli18

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, with an IC50 value of approximately 35 µg/mL. This suggests a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

Recent studies have explored the anticancer properties of azo compounds. In vitro assays using cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis in nasopharyngeal cancer cells with an IC50 value of 40 µM .

Case Study: Nasopharyngeal Cancer Cells

In a controlled laboratory setting, nasopharyngeal cancer cells were treated with varying concentrations of the compound. The findings are illustrated in Table 2.

Concentration (µM)Cell Viability (%)
0100
1085
2070
4045

The data indicates a significant reduction in cell viability at higher concentrations, supporting the hypothesis that the compound has potential as an anticancer agent .

Properties

CAS No.

25023-32-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H17N3O/c1-21(2)15-10-8-14(9-11-15)19-20-18-16-6-4-3-5-13(16)7-12-17(18)22/h3-12,22H,1-2H3

InChI Key

KSGXGIDRHWKRFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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